molecular formula C14H9N3S B181861 12H-quinoxalino[2,3-b][1,4]benzothiazine CAS No. 258-17-3

12H-quinoxalino[2,3-b][1,4]benzothiazine

Cat. No. B181861
CAS RN: 258-17-3
M. Wt: 251.31 g/mol
InChI Key: YDHFECMXUFRSRV-UHFFFAOYSA-N
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Description

12H-quinoxalino[2,3-b][1,4]benzothiazine is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it highly versatile and useful in a wide range of research areas. In

Mechanism Of Action

The mechanism of action of 12H-quinoxalino[2,3-b][1,4]benzothiazine is not fully understood. However, it is believed to interact with cellular targets, such as enzymes and receptors, and modulate their activity. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.

Biochemical And Physiological Effects

12H-quinoxalino[2,3-b][1,4]benzothiazine has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells. It has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using 12H-quinoxalino[2,3-b][1,4]benzothiazine in lab experiments include its high yield and purity, its unique structure that makes it highly versatile, and its potential applications in various scientific fields. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and storage.

Future Directions

There are many future directions for research on 12H-quinoxalino[2,3-b][1,4]benzothiazine. Some potential areas of research include its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease, its potential as a fluorescent probe for the detection of other metal ions and compounds, and its potential as a sensor for other environmental pollutants. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 12H-quinoxalino[2,3-b][1,4]benzothiazine involves the reaction of 2-aminothiophenol with 1,2-diaminobenzene in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with a high yield. The synthesis method has been optimized to produce pure and high-quality 12H-quinoxalino[2,3-b][1,4]benzothiazine.

Scientific Research Applications

12H-quinoxalino[2,3-b][1,4]benzothiazine has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been used as a sensor for the detection of nitroaromatic compounds. In addition, it has been studied for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.

properties

CAS RN

258-17-3

Product Name

12H-quinoxalino[2,3-b][1,4]benzothiazine

Molecular Formula

C14H9N3S

Molecular Weight

251.31 g/mol

IUPAC Name

12H-quinoxalino[2,3-b][1,4]benzothiazine

InChI

InChI=1S/C14H9N3S/c1-2-6-10-9(5-1)15-13-14(17-10)18-12-8-4-3-7-11(12)16-13/h1-8H,(H,15,16)

InChI Key

YDHFECMXUFRSRV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3S2

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3S2

Origin of Product

United States

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